1-Methyl-5-phenyl-5-butylbarbituric acid is a derivative of barbituric acid, a class of medications known for their sedative and hypnotic properties. This compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a butyl group at the 5-position of the barbituric acid framework. Barbiturates like this compound have historically been used in medicine for their calming effects, although their use has declined due to safety concerns and the development of newer medications.
The compound can be synthesized through various chemical methods, primarily involving the modification of barbituric acid or its derivatives. The synthesis typically employs alkylation and condensation reactions to introduce the desired substituents at the 5-position.
1-Methyl-5-phenyl-5-butylbarbituric acid belongs to the class of barbiturates, which are cyclic compounds derived from barbituric acid. These compounds are classified based on their pharmacological effects, primarily as central nervous system depressants.
The synthesis of 1-Methyl-5-phenyl-5-butylbarbituric acid can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH, along with purification steps such as recrystallization to isolate the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 1-Methyl-5-phenyl-5-butylbarbituric acid is . The structure features:
The molecular weight is approximately 273.33 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using infrared spectroscopy (IR) and NMR techniques to verify functional groups and structural integrity.
1-Methyl-5-phenyl-5-butylbarbituric acid can undergo various chemical reactions typical of barbiturates:
The reactivity largely depends on the substituents on the barbiturate structure and environmental conditions such as pH and temperature.
Barbiturates like 1-Methyl-5-phenyl-5-butylbarbituric acid exert their effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system:
Pharmacological studies indicate that compounds within this class can exhibit varying degrees of potency based on structural modifications, with those having larger or more lipophilic side chains generally showing enhanced activity .
1-Methyl-5-phenyl-5-butylbarbituric acid is typically a crystalline solid at room temperature with:
The compound is stable under normal conditions but may decompose under extreme pH or temperature changes. It exhibits properties typical of weak acids due to its carboxylic functional groups.
1-Methyl-5-phenyl-5-butylbarbituric acid finds applications primarily in research settings:
This derivative follows systematic IUPAC naming conventions for barbituric acid analogs:
Alternative nomenclature includes:
Key identifiers:
The systematic name precisely defines the molecular architecture: a pyrimidinetrione core with phenyl and butyl groups at C5 (creating a quaternary carbon), and methyl substitution at N1 [3] [7]. This distinguishes it from simpler analogs like 5-phenylbarbituric acid (CAS 67-52-7) or phenobarbital (50-06-6) lacking the N1 methyl and C5 butyl modifications.
Table 3: Officially Recognized Identifiers for the Compound
Identifier Type | Designation |
---|---|
Chemical Name (IUPAC) | 5-Butyl-1-methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione |
CAS Registry | 64153-56-6 |
Molecular Formula | C₁₅H₁₈N₂O₃ |
Exact Mass | 274.1317 Da |
Canonical SMILES | CCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Appendix: Related Barbituric Acid Compounds
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2